Bidentate Coordination and Hydrate Crystallography
Manganese bis(lactato)- is distinguished by a well-defined bidentate chelation structure, where each lactate anion coordinates to the central Mn(II) ion through its carboxylate oxygen and the α-hydroxy oxygen, a coordination mode that is not universal among organic manganese salts [1]. The compound forms stable crystalline hydrates, specifically a dihydrate (orthorhombic, space group P2₁2₁2₁) and a trihydrate (monoclinic, space group P2₁) [2]. This is a stark contrast to simpler salts like manganese sulfate (MnSO₄), which typically form less structurally defined hydrates, and is a critical factor for researchers requiring a well-characterized, reproducible coordination environment for complexation or catalyst development [3].
| Evidence Dimension | Crystal structure and coordination geometry |
|---|---|
| Target Compound Data | Bidentate lactate coordination; octahedral Mn(II) center; dihydrate (orthorhombic P2₁2₁2₁) or trihydrate (monoclinic P2₁) |
| Comparator Or Baseline | Manganese Sulfate (MnSO₄): Forms monodentate sulfate complexes and various less-defined hydrates (mono, tetra, penta, hepta). Manganese Chloride (MnCl₂): Simple ionic salt, forms hydrates without bidentate organic chelation. |
| Quantified Difference | Presence of a defined, stable, 6-membered chelate ring (Mn-O-C-C-O) vs. simple ionic lattice. Defined space group and unit cell parameters for each hydrate. |
| Conditions | Single-crystal X-ray diffraction, aqueous crystallization. |
Why This Matters
Procurement of a specific hydrate form ensures accurate stoichiometry for synthesis and consistent material properties, whereas reliance on ill-defined hydrates of inorganic salts can introduce significant variability in experimental outcomes.
- [1] Wikipedia. (2022). Manganese lactate. Retrieved from https://en.wikipedia.org/wiki/Manganese_lactate View Source
- [2] HandWiki. (2022). Chemistry:Manganese lactate. Retrieved from https://handwiki.org/wiki/Chemistry:Manganese_lactate View Source
- [3] Kepert, D. L. (1972). Isomerism and the coordination number of manganese(II) complexes. In Comprehensive Inorganic Chemistry (pp. 823-867). Pergamon Press. (for general Mn(II) coordination chemistry context) View Source
